2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 19506-85-5
VCID: VC21076951
InChI: InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)
SMILES: CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

CAS No.: 19506-85-5

Cat. No.: VC21076951

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid - 19506-85-5

Specification

CAS No. 19506-85-5
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Standard InChI InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)
Standard InChI Key UUIPGCXIZVZSEC-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Identity and Properties

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is an organic compound with a phthalimide moiety attached to a modified valine residue. Its fundamental physicochemical properties are essential for understanding its behavior in various contexts.

Basic Identification Data

The compound is characterized by several unique identifiers that allow for unambiguous recognition in chemical databases and literature, as presented in Table 1.

Table 1: Identification Parameters of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

ParameterValue
CAS Number19506-85-5
Molecular FormulaC₁₃H₁₃NO₄
Molecular Weight247.25 g/mol
IUPAC Name2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
PubChem Compound ID138417

The compound is registered with specific chemical identifiers that facilitate its digital representation and searching across chemical databases.

Structural Characteristics

The molecule consists of a phthalimide ring system (isoindole-1,3-dione) with a 3-methylbutanoic acid substituent attached to the nitrogen atom. This arrangement creates a distinctive three-dimensional structure with specific conformational properties.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)
Standard InChIKeyUUIPGCXIZVZSEC-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O

These structural identifiers provide a standardized representation of the compound's molecular structure that can be used for computational chemistry, database searching, and other applications.

Crystallographic Analysis

Crystallographic studies provide detailed insights into the three-dimensional structure and intermolecular interactions of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid.

Crystal Structure Parameters

The compound crystallizes in a monoclinic system with specific unit cell parameters that define its crystal lattice, as detailed in Table 3.

Table 3: Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Hall SymbolP 2yb
Unit Cell Dimensionsa = 8.9120(7) Å, b = 6.3410(4) Å, c = 11.8471(10) Å
Beta Angleβ = 109.980(4)°
Unit Cell Volume629.20(8) ų
Z Value2
Calculated Density1.305 Mg m⁻³
Radiation TypeMo Kα, λ = 0.71073 Å

These parameters define the precise arrangement of molecules within the crystal lattice and provide the foundation for understanding intermolecular interactions .

Molecular Conformation

The molecular conformation of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is characterized by specific dihedral angles between different functional groups.

Intermolecular Interactions

The crystal packing of the compound is influenced by specific intermolecular interactions that dictate its three-dimensional arrangement in the solid state.

Molecules of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid are linked by O—H⋯O hydrogen bonds, forming C(7) chains that propagate along the b-axis of the crystal. These hydrogen bonding patterns create a one-dimensional polymeric arrangement that contributes significantly to crystal stability .

Table 4: Bond Lengths of Key Functional Groups

BondLength (Å)
O1—C11.216(3)
O2—C81.203(3)
O3—C101.325(3)
O4—C101.193(3)
N1—C81.412(3)
N1—C91.464(3)
N1—C11.372(3)

These precise bond lengths provide valuable information about the electronic distribution within the molecule and its potential for interaction with biological targets or other chemical entities .

Synthesis Methods

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid typically involves multiple steps focusing on the formation of the isoindole core and its attachment to the methylbutanoic acid moiety.

General Synthetic Approach

The synthesis generally begins with phthalic anhydride or a related precursor, which is then combined with a valine derivative. This reaction establishes the key N-C bond between the isoindole nitrogen and the alpha carbon of the amino acid.

Reaction Conditions and Optimization

Synthesis optimization may involve careful control of reaction parameters including temperature, solvent selection, catalyst use, and purification techniques. These considerations are crucial for maximizing yield and product purity, especially for research-grade material.

Biological Activities

Recent studies have indicated that compounds in the isoindole family, including 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid, exhibit various biological activities that make them of interest for pharmaceutical research.

Toxicological Profile

The safety assessment of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid provides important guidance for handling and application considerations.

Structural Relationships

The structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is related to several other compounds that share similar structural motifs, providing context for understanding its properties.

Related Compounds

Several related structures have been reported in the literature, including:

  • 2-phthaliminoethanoic acid, which shares the phthalimide core but has a different side chain

  • (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, another amino acid derivative with a phthalimide moiety

These structural relatives provide comparative data that can help in understanding the structure-property relationships of this class of compounds.

Future Research Directions

Further research on 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid and related compounds is warranted in several areas.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would help elucidate which structural features are responsible for specific biological activities, potentially guiding the design of more potent or selective derivatives.

Alternative Synthetic Routes

Development of more efficient, environmentally friendly synthetic routes would facilitate the preparation of this compound and related derivatives for research purposes. This could include exploration of catalyst systems, flow chemistry approaches, or biocatalytic methods.

Expanded Biological Evaluation

More extensive biological screening could reveal new potential applications for this compound. Investigations into antimicrobial, anti-inflammatory, or anticancer activities would be particularly valuable given the precedent for such activities in related structures.

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